![molecular formula C11H8N6O2 B14940083 3-[(E)-1H-1,2,4-triazol-5-yldiazenyl]quinoline-2,4(1H,3H)-dione](/img/structure/B14940083.png)
3-[(E)-1H-1,2,4-triazol-5-yldiazenyl]quinoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2,4(1H,3H)-QUINOLINEDIONE is a heterocyclic compound that features a triazole ring and a quinolinedione structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2,4(1H,3H)-QUINOLINEDIONE typically involves the formation of the triazole ring followed by its integration into the quinolinedione framework. One common method involves the cyclization of substituted phenyl azides with alkynes in the presence of copper sulfate pentahydrate and sodium ascorbate in a DMF/water mixture . The reaction is carried out at room temperature and monitored by TLC until completion.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2,4(1H,3H)-QUINOLINEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinolinedione moiety to hydroquinone derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted triazole and quinolinedione derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
3-[2-(1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2,4(1H,3H)-QUINOLINEDIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and photochemical properties.
Mechanism of Action
The mechanism of action of 3-[2-(1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2,4(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, disrupting their normal function.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Quinolinedione Derivatives: Compounds with the quinolinedione structure are known for their anticancer and antioxidant activities.
Uniqueness
3-[2-(1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2,4(1H,3H)-QUINOLINEDIONE is unique due to its dual functionality, combining the properties of both triazole and quinolinedione moieties. This dual functionality enhances its potential as a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C11H8N6O2 |
|---|---|
Molecular Weight |
256.22 g/mol |
IUPAC Name |
3-(1H-1,2,4-triazol-5-yldiazenyl)-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C11H8N6O2/c18-9-6-3-1-2-4-7(6)14-10(19)8(9)15-17-11-12-5-13-16-11/h1-5,8H,(H,14,19)(H,12,13,16) |
InChI Key |
QEHPIXBUDICKEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C(=O)N2)N=NC3=NC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(pyrimidin-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B14940002.png)
![4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B14940010.png)
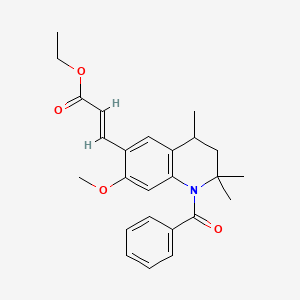
![(1E)-1-[(4-butylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940017.png)
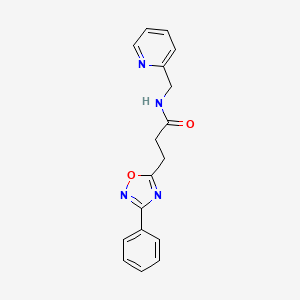
![4-butyl-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclohexanecarboxamide](/img/structure/B14940026.png)
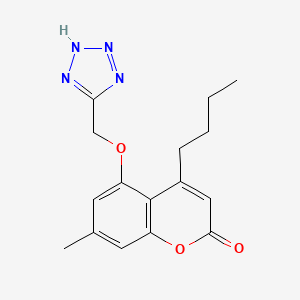
![methyl 4-methyl-2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14940066.png)
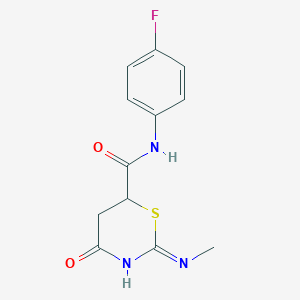
![5-butyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B14940075.png)
![N-(2-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B14940076.png)
![Tetramethyl 6'-[(3,5-dimethoxyphenyl)carbonyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940086.png)
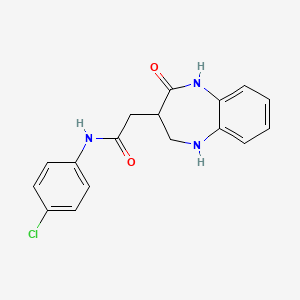
![2-chloro-N-{(E)-[(3-chloro-4-fluorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5-nitrobenzamide](/img/structure/B14940100.png)
